

Environmental Fate and Degradation of Propham in Soil: A Technical Guide

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Compound of Interest

Compound Name: *Propham*

Cat. No.: *B1679637*

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Introduction

Propham (isopropyl N-phenylcarbamate) is a selective herbicide and plant growth regulator historically used for the control of annual grasses and certain broad-leaf weeds, and to inhibit sprouting in stored potatoes.[1] Understanding its behavior and persistence in the soil is critical for assessing its environmental risk, including its potential for off-target effects and groundwater contamination. The environmental fate of **Propham** is governed by a complex interplay of its physicochemical properties with soil characteristics and environmental conditions.[2][3] Degradation occurs through both biological and non-biological pathways, with microbial activity being a primary driver of its breakdown in soil ecosystems.[1][4]

This technical guide provides a comprehensive overview of the environmental fate and degradation of **Propham** in soil. It summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of degradation pathways and influential factors to support researchers, scientists, and environmental professionals.

Physicochemical Properties of Propham

The environmental behavior of a pesticide is heavily influenced by its inherent chemical and physical properties.[5] These properties determine its solubility in water, potential for volatilization, and its tendency to adsorb to soil particles.[6]

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₃ NO ₂	[1]
Molecular Weight	179.22 g/mol	[1]
Water Solubility	1.79 mg/L	[1]
Vapor Pressure	1 x 10 ⁻⁴ mm Hg	[1]
Log Kow (Octanol-Water Partition Coefficient)	2.60	[1]
Koc (Soil Organic Carbon-Water Partitioning Coefficient)	51 - 65	[1]
Melting Point	90 °C	[1]

Note: The low Koc values indicate that **Propham** is expected to have very high mobility in soil. [1]

Degradation Pathways

The breakdown of **Propham** in the soil environment proceeds through two primary mechanisms: microbial degradation and abiotic degradation.

Microbial Degradation

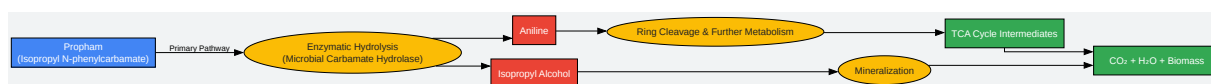
Microbial degradation is the most significant pathway for the breakdown of **Propham** in soil.[4] A variety of soil microorganisms, including bacteria and fungi, can utilize **Propham** as a source of carbon and energy.[1][7] Identified isolates effective in degrading **Propham** include species of *Pseudomonas*, *Flavobacterium*, *Agrobacterium*, and *Achromobacter*. [1]

The primary microbial degradation pathway involves an initial enzymatic hydrolysis of the carbamate ester linkage.[1] This reaction is catalyzed by hydrolase enzymes and yields two main intermediates: aniline and isopropyl alcohol. These intermediates are then further metabolized by the microorganisms. Aniline undergoes ring cleavage and is further broken down, potentially entering the tricarboxylic acid (TCA) cycle, while isopropyl alcohol is mineralized to carbon dioxide.[1] The rate of this process is significantly faster in soils that have been previously exposed to **Propham**, suggesting microbial adaptation.[1] For instance, after

60 days, 70% of **Propham** was degraded to CO₂ in previously treated soil, compared to only 20% in untreated soil.[1]

Abiotic Degradation

Abiotic degradation involves non-biological processes such as photodecomposition and chemical hydrolysis.[8] **Propham** can undergo photodecomposition when exposed to sunlight, breaking down via at least two different pathways.[1] Chemical hydrolysis can also occur, particularly under alkaline conditions, though it is generally a slower process compared to microbial degradation in typical soil environments.[9][10]



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*Microbial degradation pathway of **Propham** in soil.*

Quantitative Data on Propham Degradation

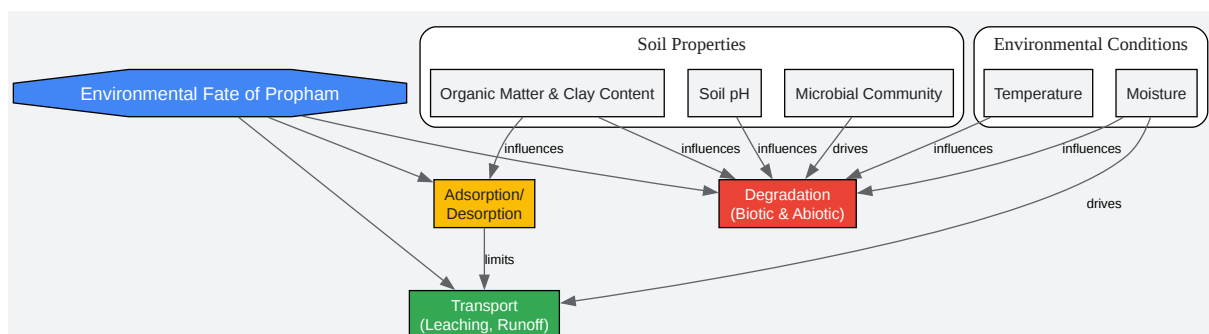
The persistence of a pesticide in soil is often expressed as its half-life (DT₅₀), the time it takes for 50% of the applied amount to degrade.[5][11] The DT₅₀ of **Propham** can vary significantly depending on environmental conditions and soil type.

Parameter	Value	Soil Type / Conditions	Reference
DT ₅₀ (Typical)	11 days	Laboratory, aerobic, 20°C	[12]
DT ₅₀	< 60 days	Sandy loam soil, greenhouse environment	[1]
Persistence Classification	Non-persistent	General	[12]

Factors Influencing Degradation in Soil

Several factors related to soil properties and climate interact to determine the rate at which **Propham** degrades.[\[3\]](#)[\[4\]](#)

- **Soil Composition:** The relative amounts of sand, silt, clay, and organic matter influence **Propham**'s fate.[\[4\]](#) Soils with higher organic matter and clay content can increase the adsorption of **Propham**, potentially reducing its availability for microbial degradation and leaching.[\[13\]](#)[\[14\]](#)
- **Microbial Activity:** The type, population size, and activity of soil microorganisms are the most critical factors for biotic degradation.[\[4\]](#) Conditions that favor microbial growth—such as warmth, adequate moisture, and a near-neutral pH—will accelerate **Propham**'s breakdown.[\[4\]](#)[\[15\]](#)
- **Soil Moisture:** Adequate soil moisture is essential for microbial activity and can also influence chemical hydrolysis.[\[10\]](#)[\[16\]](#)
- **Temperature:** Higher temperatures generally increase the rates of both microbial metabolism and chemical reactions, leading to faster degradation.[\[16\]](#)
- **Soil pH:** Soil pH can affect both the chemical stability of **Propham** and the activity of microbial populations.[\[4\]](#)



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*Key factors influencing the fate of **Propham** in soil.*

Experimental Protocols

Studying the environmental fate of herbicides like **Propham** requires standardized laboratory and field methods.[17][18] Laboratory studies offer precise control over environmental variables, while field studies provide data under real-world conditions.[17]

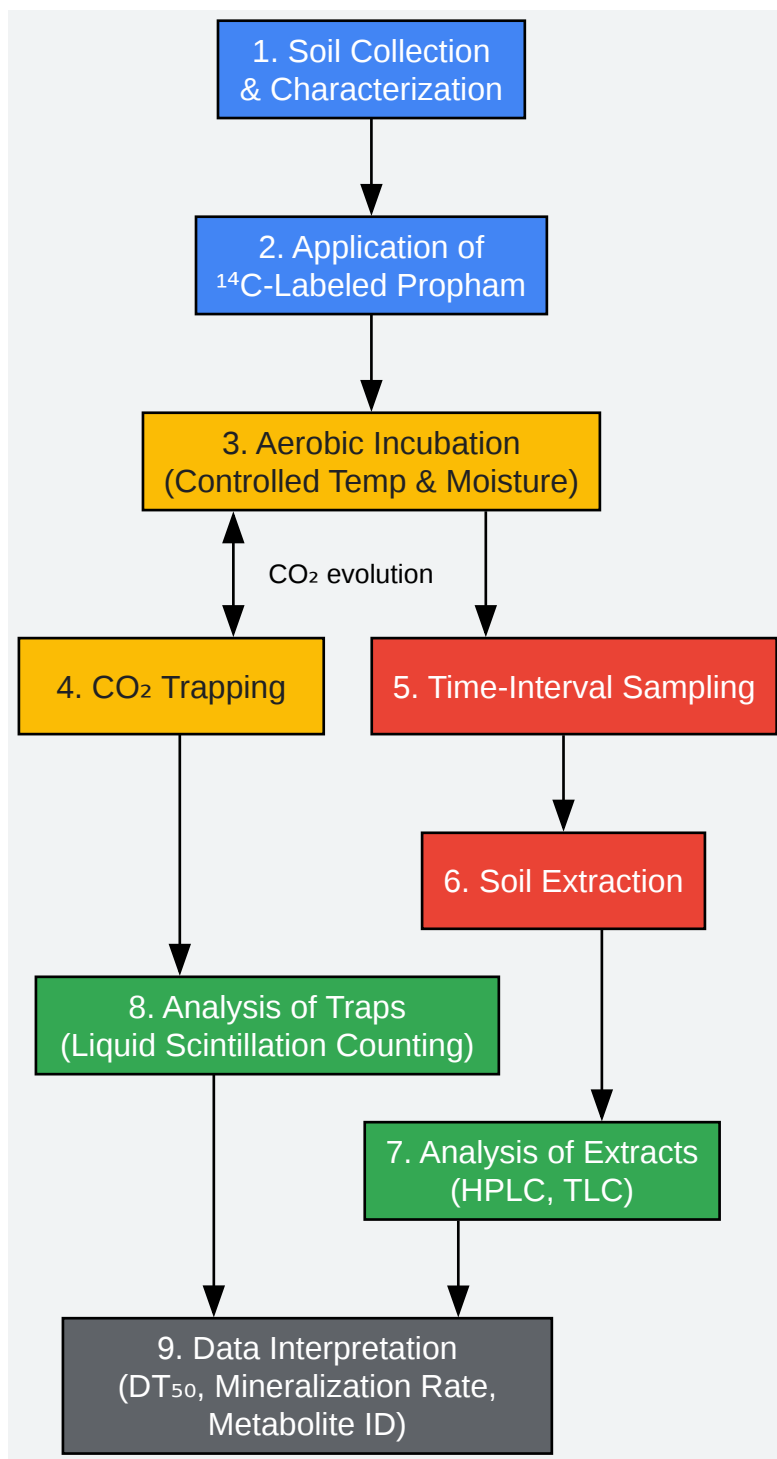
Protocol 1: Aerobic Soil Biodegradation Study

Objective: To determine the rate of aerobic degradation and mineralization of **Propham** in soil. This protocol is based on established methods for pesticide degradation studies.[19]

Methodology:

- **Soil Collection and Preparation:** Collect fresh topsoil (0-20 cm depth) from a relevant agricultural field.[18] Sieve the soil (e.g., 2 mm mesh) to remove stones and debris and allow it to equilibrate at room temperature. Characterize the soil for texture, organic matter content, pH, and microbial biomass.

- Test Substance: Use ^{14}C -labeled **Propham** (radiolabeled on the phenyl ring) to facilitate tracking of its degradation and mineralization. Prepare a stock solution in an appropriate solvent.
- Incubation Setup:
 - Weigh portions of the prepared soil into biometer flasks.
 - Apply the ^{14}C -**Propham** solution evenly to the soil surface and mix thoroughly to achieve the desired concentration.
 - Adjust the soil moisture to a specific level (e.g., 50-60% of water holding capacity).
 - Each biometer flask is equipped with a side-arm containing a trapping solution (e.g., potassium hydroxide or sodium hydroxide) to capture evolved $^{14}\text{CO}_2$.
 - Incubate the flasks in the dark at a constant temperature (e.g., 20°C or 25°C).
- Sampling and Analysis:
 - At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60 days), sacrifice replicate flasks.
 - Analyze the trapping solution for $^{14}\text{CO}_2$ using Liquid Scintillation Counting (LSC) to quantify mineralization.
 - Extract the soil samples using an appropriate solvent mixture (e.g., acetonitrile/water).
 - Analyze the soil extracts using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to quantify the parent **Propham** and its major metabolites.^[19] Thin-Layer Chromatography (TLC) can also be used for separation and identification.^[19]
- Data Analysis: Calculate the DT_{50} and DT_{90} values for **Propham** by plotting its concentration over time and applying appropriate kinetic models.



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